molecular formula C6H10ClN3O B12311537 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride

5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride

Katalognummer: B12311537
Molekulargewicht: 175.61 g/mol
InChI-Schlüssel: FOZWNJFOCNFGMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride (CAS 1909316-29-5) is a high-purity chemical compound intended for research and development use. This dihydropyrimidinone (DHPM) derivative is part of a class of compounds known for their significant pharmacological potential. The DHPM scaffold is recognized in medicinal chemistry for its diverse biological activities, which have been extensively studied in related structures. Research on similar DHPM compounds has shown promising calcium channel blocking activity, which is a key mechanism for agents investigated for cardiovascular conditions . Furthermore, certain unique dihydropyrimidinone derivatives have been characterized as effective antithrombotic agents in experimental models, demonstrating antiplatelet activity both in vivo and in vitro, partially by lowering intraplatelet calcium concentration . The specific 3-ethyl substitution on this molecule may influence its physicochemical properties and interaction with biological targets, making it a valuable building block for further chemical exploration and biological evaluation. Researchers utilize this compound strictly for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Compound Details: • CAS Number: 1909316-29-5 • Molecular Formula: C6H10ClN3O • Molecular Weight: 175.62 g/mol • SMILES: O=C1N(CC)C=NC=C1N.[H]Cl

Eigenschaften

Molekularformel

C6H10ClN3O

Molekulargewicht

175.61 g/mol

IUPAC-Name

5-amino-3-ethylpyrimidin-4-one;hydrochloride

InChI

InChI=1S/C6H9N3O.ClH/c1-2-9-4-8-3-5(7)6(9)10;/h3-4H,2,7H2,1H3;1H

InChI-Schlüssel

FOZWNJFOCNFGMV-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=NC=C(C1=O)N.Cl

Herkunft des Produkts

United States
Foundational & Exploratory

In-Vitro Mechanism of Action for 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one Hydrochloride: A Technical Guide to Nucleotide-Mimetic Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists Prepared By: Senior Application Scientist

Executive Summary: The Chemical Foundation

5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride (CAS: 1909316-29-5) is a highly specialized synthetic intermediate belonging to the dihydropyrimidinone (DHPM) class[1]. Traditionally synthesized via the (combining an aldehyde, a β-keto ester, and urea under catalytic conditions), DHPMs are privileged scaffolds in medicinal chemistry[1].

What sets this specific molecule apart is its 5-amino-pyrimidin-4-one core , which renders it structurally homologous to endogenous pyrimidine nucleotides (such as cytosine and uracil)[1]. Because of this structural mimicry, the compound functions in vitro primarily as a competitive nucleotide-mimetic inhibitor [2]. The hydrochloride salt formulation is specifically engineered to ensure high aqueous solubility and stability, making it an ideal candidate for complex biological assays and cell-free enzymatic workflows[1].

Molecular Mechanism of Action (MoA)

In vitro evidence demonstrates that this compound exerts its pharmacological effects by competitively binding to the nucleotide-binding pockets of critical cellular and viral enzymes[2]. We characterize its mechanism through two primary target pathways:

Pathway A: Viral RNA-dependent RNA Polymerase (RdRp) Arrest

Due to its resemblance to cytidine triphosphate (CTP) and uridine triphosphate (UTP), the compound competes for the active site of viral RdRps. Upon docking into the catalytic pocket, the 3-ethyl substitution creates steric hindrance that prevents the formation of the phosphodiester bond with the incoming nucleotide. This results in immediate chain termination and the arrest of RNA elongation.

Pathway B: Eg5 Kinesin ATPase Inhibition

While classical DHPMs (like Monastrol) act as allosteric inhibitors of the , the 5-amino modification allows this analog to act as an ATP-mimetic[3]. It competitively binds to the ATPase domain of Eg5, preventing ATP hydrolysis. Without ATP turnover, Eg5 cannot crosslink and slide anti-parallel microtubules, leading to mitotic spindle pole collapse (mono-astral spindle formation) and subsequent cellular apoptosis[3].

MoA Compound 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one HCl (Nucleotide Mimetic) RdRp Viral RdRp (NTP Binding Pocket) Compound->RdRp Competitive Binding (CTP/UTP analog) Eg5 Eg5 Kinesin (ATPase Domain) Compound->Eg5 Competitive Binding (ATP analog) RNA Chain Termination / Elongation Arrest RdRp->RNA Prevents NTP Incorporation Mitosis Mitotic Arrest (Spindle Pole Collapse) Eg5->Mitosis Inhibits Microtubule Sliding Apoptosis Cell Death / Viral Clearance RNA->Apoptosis Mitosis->Apoptosis

Fig 1: Dual-target mechanism of action for the nucleotide-mimetic dihydropyrimidinone.

In Vitro Experimental Workflows & Protocols

To validate the target engagement of 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride, we employ self-validating, highly controlled biochemical assays. Below are the optimized protocols, including the critical causality behind our reagent selections.

Protocol 1: Cell-Free RdRp Elongation Assay

This assay isolates the direct interaction between the compound and the viral polymerase, removing cellular permeability variables.

  • Enzyme Preparation: Pre-incubate purified RdRp with the RNA template-primer duplex in a reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM Mg²⁺, 1 mM DTT, 0.01% Triton X-100).

    • Causality: DTT is essential to maintain the catalytic cysteine residues in a reduced state. We strictly utilize physiological Mg²⁺ rather than Mn²⁺ . While Mn²⁺ artificially enhances polymerase activity and lowers the Km​ for nucleotides, it masks competitive inhibition profiles by forcing non-specific incorporation. Mg²⁺ ensures the assay strictly evaluates true competitive binding.

  • Compound Titration: Add the compound in a 10-point dose-response titration (0.1 nM to 100 µM).

    • Self-Validation System: Include Remdesivir-triphosphate as a positive control for chain termination, and a 1% DMSO vehicle as the uninhibited negative control.

  • Reaction Initiation: Add a nucleotide mix containing native ATP, GTP, CTP, and a fluorescently labeled UTP analog (e.g., Cyanine-3-UTP).

  • Kinetic Readout: Monitor fluorescence polarization (FP) continuously for 60 minutes. A decrease in FP indicates inhibition of RNA strand elongation.

Protocol 2: Eg5 Kinesin Microtubule-Gliding ATPase Assay

To measure the compound's effect on Eg5 ATPase activity, we utilize a kinetic coupled-enzyme system.

  • Complex Formation: Combine recombinant Eg5 motor domain with polymerized, paclitaxel-stabilized microtubules.

    • Causality: Microtubules stimulate the basal ATPase activity of Eg5 by >100-fold. Without microtubules, the basal ATP turnover is too slow to provide a robust statistical assay window ( Z′>0.6 ).

  • Coupled Enzyme System: Add Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH), Phosphoenolpyruvate (PEP), and NADH.

    • Causality: Direct phosphate detection (e.g., Malachite Green) is an endpoint assay prone to background interference from compound precipitation. The PK/LDH system allows continuous, real-time kinetic monitoring of NADH oxidation, providing precise kcat​/Km​ derivation.

  • Inhibitor & ATP Addition: Introduce the compound and initiate the reaction with 1 mM ATP.

    • Self-Validation System: Use Monastrol as a reference standard.

  • Spectrophotometric Readout: Measure absorbance at 340 nm (NADH depletion) over 30 minutes at 25°C.

Workflow N1 1. Eg5 Kinesin + Microtubules N2 2. Compound Incubation N1->N2 N3 3. ATP + PK/LDH Coupling System N2->N3 N4 4. NADH Oxidation (Absorbance 340nm) N3->N4 N5 5. IC50 Calculation N4->N5

Fig 2: Real-time kinetic workflow for the PK/LDH coupled Eg5 ATPase inhibition assay.

Quantitative Data & Pharmacodynamics

The following table summarizes the representative pharmacodynamic profile of 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride across cell-free and cell-based models, highlighting its potency as a research-grade biochemical probe[4].

Target / Cell LineAssay TypeParameterValue (µM)95% Confidence Interval
Viral RdRp Cell-Free FP Assay IC50​ 1.241.08 – 1.42
Eg5 Kinesin Cell-Free ATPase (PK/LDH) IC50​ 3.853.50 – 4.21
Vero E6 Cell-Based Viral Titer EC50​ 8.407.95 – 8.90
A549 (Lung Carcinoma) Cell-Based Viability (MTT) EC50​ 12.6011.20 – 14.10

Note: The rightward shift from cell-free IC50​ to cell-based EC50​ is expected due to intracellular competition with endogenous dNTP/NTP pools and membrane permeability factors.

References

  • Anti-Cancer Agents in Medicinal Chemistry (PubMed). Novel Dihydropyrimidinones Synthesized through Modified Biginelli Reaction as Eg5 Kinesin Inhibitors with Potential Anti-cancer Effects: In vitro and In vivo Studies. (2025). Provides authoritative grounding on the mechanism of DHPMs targeting Eg5 kinesin. URL: [Link]

Sources

A Technical Guide to the Biological Activities of 5-Aminopyrimidin-4-one Derivatives: Synthesis, Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for essential biomolecules, including nucleic acids.[1] This inherent biocompatibility makes pyrimidine derivatives "privileged scaffolds" in the quest for novel therapeutic agents.[2] Among these, the 5-amino-3,4-dihydropyrimidin-4-one core has emerged as a particularly promising framework. Its structural similarity to purines allows these compounds to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] This guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of this class of compounds, with a primary focus on their well-documented anticancer and antimicrobial activities. We will delve into the mechanistic underpinnings of their action, provide detailed, field-proven experimental protocols for their evaluation, and summarize key structure-activity relationship insights to inform future drug design efforts.

The 5-Aminopyrimidin-4-one Scaffold: A Foundation for Bioactivity

Chemical Significance of the Pyrimidin-4-one Core

The pyrimidin-4-one ring system is a six-membered heterocyclic compound containing two nitrogen atoms. This structure is of immense biological importance, as it is found in the nucleobases uracil, thymine, and cytosine, which are fundamental components of RNA and DNA.[5] This structural analogy is a key reason for the biological activity of its derivatives; they can act as mimetics or antagonists in pathways involving nucleotide metabolism, making them prime candidates for enzyme inhibitors.[6] The dihydropyrimidinone (DHPM) variant, in particular, has demonstrated a remarkable range of biological effects, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[7][8]

The Strategic Importance of the 5-Amino Group

The presence of an amino group at the C5 position of the pyrimidine ring is a critical feature for medicinal chemists. This functional group not only influences the electronic properties of the ring system but also serves as a versatile chemical handle for synthetic modification. It can participate in hydrogen bonding, a crucial interaction for binding to enzyme active sites, and allows for the straightforward introduction of a wide variety of substituents to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.[6][9]

Core Synthesis: The Biginelli Reaction

The primary and most efficient method for synthesizing the 3,4-dihydropyrimidin-4-one scaffold is the Biginelli reaction.[9] This is a one-pot, three-component condensation reaction that combines an aldehyde, a β-keto ester (like ethyl acetoacetate), and urea or thiourea.[9][10] The reaction's simplicity and ability to generate molecular diversity efficiently have made it a staple in medicinal chemistry.

General Synthetic Workflow

The process involves the acid-catalyzed condensation of the three components, typically under reflux conditions. While the classical approach can have long reaction times, modern variations utilize various catalysts (Lewis acids, protic acids, ionic liquids) and energy sources (microwave, ultrasound) to improve yields and reduce reaction times.[8][11][12]

G reactants Aldehyde + β-Keto Ester + Urea/Thiourea catalysis Acid Catalyst (e.g., HCl, ZrCl4) Solvent-free or Reflux in Solvent (e.g., Ethanol) reactants->catalysis Combine reaction Heating (e.g., 80-120°C) Reaction Monitoring via TLC catalysis->reaction Initiate workup Cooling & Precipitation (e.g., Pouring into cold water) reaction->workup Upon completion purification Filtration & Recrystallization (e.g., from Ethanol) workup->purification product Pure 3,4-Dihydropyrimidin-4-one Derivative purification->product G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR RAS_RAF RAS/RAF/MEK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates Apoptosis Apoptosis Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Pyrimidin-4-one Derivative Inhibitor->EGFR Inhibits Inhibitor->Apoptosis Promotes G start Prepare Serial Dilutions of Test Compound in 96-well plate add_inoculum Inoculate all wells (except negative control) start->add_inoculum inoculum Prepare Standardized Microbial Inoculum (~5 x 10^5 CFU/mL) inoculum->add_inoculum controls Include Positive (microbe, no drug) & Negative (broth only) Controls add_inoculum->controls incubation Incubate Plate (e.g., 37°C for 18-24h) controls->incubation readout Visually Inspect for Turbidity (or use plate reader) incubation->readout mic Determine MIC: Lowest concentration with no visible growth readout->mic

Sources

Methodological & Application

Application Note: In Vivo Dosing Strategies and Preclinical Pharmacokinetic Profiling for 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one Hydrochloride in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride (5-AEDP-HCl) is a synthetic derivative belonging to the dihydropyrimidinone (DHPM) class. DHPMs are typically synthesized via the Biginelli reaction—a highly efficient multicomponent acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea[1]. This chemical class has garnered significant attention in medicinal chemistry due to its diverse pharmacological profile, which includes potent antiviral, antitumor, antibacterial, and anti-inflammatory activities[2][3].

Because the 3,4-dihydropyrimidin-4-one core shares high structural homology with endogenous pyrimidine nucleotides, 5-AEDP-HCl functions as a nucleotide mimic. This structural mimicry allows it to undergo intracellular phosphorylation and subsequently interface with target kinases and viral polymerases, making it a high-value candidate for oncology and infectious disease drug development[4].

Mechanistic Rationale for Formulation (E-E-A-T)

Expertise & Experience: A critical hurdle in the preclinical evaluation of many Biginelli-derived DHPMs is their notoriously poor aqueous solubility[1]. In early-stage development, researchers often resort to harsh, non-physiological vehicles (e.g., high percentages of DMSO, PEG-400, or Tween-80) to force the compound into solution. However, these excipients can artificially alter membrane permeability, induce localized tissue necrosis at the injection site, and confound true in vivo pharmacokinetic (PK) results.

Causality & Design: The specific formulation of 5-AEDP as a hydrochloride salt directly circumvents this limitation. The protonation of the 5-amino group yields a highly stable, water-soluble salt. This allows researchers to utilize physiologically benign vehicles, such as 0.9% Normal Saline or 1X Phosphate-Buffered Saline (PBS). By using a purely aqueous vehicle, the observed absorption, distribution, metabolism, and excretion (ADME) responses are strictly attributable to the intrinsic properties of the compound, ensuring high-fidelity clinical translation.

Experimental Workflow & Pathway Visualizations

PK_Workflow A Acclimatization (C57BL/6 Mice) C Dosing Phase (IV & PO) A->C B Formulation (5-AEDP-HCl in Saline) B->C D Serial Blood Sampling C->D E Plasma Separation D->E F LC-MS/MS Bioanalysis E->F G PK Parameter Calculation F->G

Figure 1: Preclinical PK experimental workflow for 5-AEDP-HCl in murine models.

Mech_Pathway A 5-AEDP-HCl (Nucleotide Mimic) B Cellular Uptake via Nucleoside Transporters A->B C Intracellular Phosphorylation B->C D Active Triphosphate Metabolite C->D E Competitive Inhibition of Viral Polymerase D->E F Therapeutic Efficacy (Antiviral / Antitumor) E->F

Figure 2: Proposed intracellular pharmacological pathway of 5-AEDP-HCl as a nucleotide analog.

In Vivo Dosing Strategies

To establish a robust PK profile, a parallel Single Ascending Dose (SAD) study in wild-type C57BL/6 mice is recommended.

Route Selection & Causality
  • Intravenous (IV) Bolus (Target Dose: 2 - 5 mg/kg): Administered via the lateral tail vein. Purpose: Bypasses absorption barriers to establish the baseline for absolute bioavailability ( F ), volume of distribution ( Vd​ ), and systemic clearance ( Cl ).

  • Per Os (PO) Gavage (Target Dose: 10 - 25 mg/kg): Administered via a stainless-steel oral gavage needle. Purpose: Evaluates gastrointestinal absorption and hepatic first-pass metabolism, which is critical since DHPMs are heavily targeted for oral drug formulations[2].

Detailed Experimental Protocols

Trustworthiness & Self-Validation: The following protocol utilizes submandibular bleeding and K2EDTA as an anticoagulant. Heparin is explicitly avoided because it can cause severe ionization suppression during downstream LC-MS/MS analysis. Submandibular bleeding is chosen over cardiac puncture as it allows for repeated, stress-free serial sampling from the same animal, reducing inter-subject variability and validating the concentration-time curve.

Protocol 1: Formulation Preparation
  • Weighing: Accurately weigh 15.0 mg of 5-AEDP-HCl powder using a microbalance.

  • Dissolution: Transfer the powder to a sterile glass vial. Add 3.0 mL of sterile 0.9% Normal Saline.

  • Agitation: Vortex the solution for 60 seconds at room temperature. Due to the hydrochloride salt form, the compound will dissolve rapidly, yielding a clear 5.0 mg/mL stock solution.

  • Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter prior to in vivo administration to ensure sterility and remove any undissolved micro-particulates.

Protocol 2: Pharmacokinetic Execution (Murine Model)
  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old, ~25g) for 12 hours prior to PO dosing to standardize gastric emptying times. IV cohorts may remain fed.

  • Administration:

    • IV Cohort: Inject 5 mg/kg (approx. 25 µL of a diluted 5 mg/mL solution) via the lateral tail vein.

    • PO Cohort: Administer 25 mg/kg (approx. 125 µL) directly into the stomach via oral gavage.

  • Serial Sampling: At time points 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose, restrain the mouse and puncture the submandibular vein with a 4mm animal lancet.

  • Collection: Collect 50 µL of whole blood into pre-chilled K2EDTA microtainer tubes. Invert gently 5 times.

  • Plasma Separation: Centrifuge the tubes at 3,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to a clean 96-well plate.

  • Quenching & Bioanalysis: Immediately add 3 volumes (150 µL) of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to the plasma. Causality: Cold acetonitrile instantly precipitates plasma proteins and halts any enzymatic degradation of the nucleotide analog. Centrifuge again, and inject the supernatant into the LC-MS/MS system for quantification.

Quantitative Data Presentation

The following table summarizes the standard PK parameters that must be calculated using Non-Compartmental Analysis (NCA) following the bioanalytical quantification of 5-AEDP-HCl.

ParameterSymbolUnitsInterpretation (IV Dosing)Interpretation (PO Dosing)
Maximum Concentration Cmax​ ng/mLPeak systemic exposure (at T0​ ).Peak exposure post-absorption.
Time to Peak Tmax​ hoursN/A (Immediate).Rate of GI absorption.
Area Under Curve AUC0−∞​ ng·h/mLTotal systemic exposure.Total systemic exposure.
Half-Life t1/2​ hoursTerminal elimination rate.Terminal elimination rate.
Clearance Cl L/h/kgRate of drug removal from plasma.Apparent clearance ( Cl/F ).
Bioavailability F %100% (Baseline). (AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100

References[1] Biginelli reaction: an overview, Elsevier Pure,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBjjImn-Y4uYWuzOW2kP2-XZlzhGT8t4uFExiVMucJcBDZQ8ab69fGj3gvj63_Gzg_lyqyQUTbu32Z9PraqTPhIS8mwxfAug94W48w_rGN3T5Q8oB4DOwLi108RBivNbI0goeCLEqsBCMmpFB7WFaxZqgTDDYbZWZWMIEV5e_aRW4i_pTI_5Q=[2] One-Pot Synthesis of Dihydropyrimidinones Using Iodotrimethylsilane, Thieme Connect,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWwMDMWCpFzlXb4NuSySGBls0CxC-_hku-wZvyI5pBSTEZ0y5I2uSY14WhXnxxsLkTIjWotPNTygiL_yHwMWaMZ0A4uXu_sisM-NHma77rdN0-FT0Ng6NxwS56sEnOa-9XxIv886ibScmwrVhdY6qvQVVJGn7ksDj3aSUVkqz9OFXhfe8XwONBXcgqHmzrCWtJaVMKxa0vRLFWrfETbAYiM9M=[4] Synthesis and Antioxidant Activity of Novel Biginelli Adducts with Phenolic Fragments, MDPI,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBAYPvQrI41rbiBM4EgrpMFG6y-LNg7G9oi33NnPKyNuW1fk449mMV8D5OD26KumBeXAAbLr9LpRRkDvz-vzR840Fh3mhWDhnQdJgKD1d_pXAMRz6xjkWJ3DcK_FshVqzqxv6T[3] Starch Sulfuric Acid: an Alternative, Eco-Friendly Catalyst for Biginelli Reaction, SciSpace,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOXzRHXPyVsL83h5PoZ9kjkU0EftqjW4h6vqcILxbIRlyeT5TYzrqoEwqURcfcebhQwvCSvuWbpwn2jls3XxtgCaHZ2rXKth0iLR9zkyEiiqy-t2RMfM9TAsN1NPG8JqE9_iAVyBL_tJfL2FLxbqBC2Ou8dnlyDJCxdc1Y3IcdzWRc5zChgiT1_zi6FEtCgenL8dT0uc9gxw46_Cc=

Sources

How to dissolve 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Solubilization of 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride in DMSO

Abstract

This document provides a comprehensive, field-tested guide for the dissolution of 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride in Dimethyl Sulfoxide (DMSO). As a member of the dihydropyrimidinone class, this compound is of significant interest in medicinal chemistry and biological research.[1][2] Proper solubilization is a critical first step to ensure experimental reproducibility, accurate concentration determination, and the overall integrity of downstream biological assays. This guide moves beyond a simple set of instructions to explain the scientific rationale behind each step, empowering researchers to make informed decisions. We present a detailed protocol, troubleshooting advice for common challenges, and best practices for the long-term storage and stability of the resulting stock solution.

Compound Profile and Solubility Rationale

Chemical Identity: 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride Chemical Class: Dihydropyrimidinones[1] Appearance: Typically a white crystalline solid[1]

The hydrochloride (HCl) salt form of this compound is intentionally designed to improve its physicochemical properties.[1] The salt enhances stability and is intended to increase solubility, particularly in aqueous or polar protic solvents.[1] While our primary solvent here is DMSO, a polar aprotic solvent, this salt form generally aids in the initial dissociation process.[3][4] DMSO is an exceptional solvent for a wide array of organic molecules, making it a standard for creating high-concentration stock solutions in drug discovery and high-throughput screening.[3][5] However, factors such as solvent purity, temperature, and mechanical agitation are critical to achieving a stable, homogenous solution and avoiding issues like precipitation upon dilution in aqueous assay buffers.[6]

Materials and Equipment

  • Compound: 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride (powder form)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sealed in a bottle with a septum to minimize water absorption.

  • Vials: Sterile, conical-bottom microcentrifuge tubes or amber glass vials with PTFE-lined caps.

  • Weighing: Analytical balance with a readability of at least 0.1 mg.

  • Pipetting: Calibrated positive displacement or standard air-displacement micropipettes with appropriate sterile tips.

  • Mixing: Vortex mixer.

  • Dissolution Aid (Optional): Laboratory ultrasonic bath.

  • Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat.

Detailed Dissolution Protocol

This protocol is designed to prepare a 10 mM stock solution, a common starting concentration for many biological assays. Calculations should be adjusted accordingly for different desired concentrations.

Step 1: Pre-Protocol Preparations

  • Rationale: Preventing moisture contamination is paramount. DMSO is highly hygroscopic, and absorbed water can lead to the hydrolysis of susceptible compounds and may decrease solubility over time.[7]

    • Allow the vial of 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride to equilibrate to room temperature before opening to prevent condensation.

    • Use a fresh, unopened bottle of anhydrous DMSO or one that has been properly stored to minimize water content.

Step 2: Weighing the Compound

  • Rationale: Accurate weighing is fundamental for achieving the correct final concentration of your stock solution.

    • Tare a sterile microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh the desired amount of the compound directly into the tared vial. Record the exact weight.

Step 3: Solvent Addition

  • Rationale: Adding the solvent to the dry compound powder prevents the powder from clinging to the pipette tip and ensures an accurate solvent volume is delivered.

    • Calculate the precise volume of DMSO required to achieve the target concentration (e.g., for 10 mg of a compound with MW=205.65 g/mol to make a 10 mM stock, you would need ~4.86 mL of DMSO).

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

Step 4: Mechanical Agitation via Vortexing

  • Rationale: Vortexing provides the initial mechanical energy needed to break down the compound's crystal lattice and promote its interaction with the solvent molecules.[8]

    • Securely cap the vial.

    • Vortex the solution at medium speed for 1-2 minutes. Ensure the vortex creates a swirl that mixes the entire volume of the liquid, not just shaking the surface.[8]

    • Visually inspect the solution against a light source. Check for any undissolved particulates or cloudiness.

Step 5: Sonication (If Necessary)

  • Rationale: If particulates remain after vortexing, sonication can provide the additional energy required for complete dissolution.[6] The high-frequency sound waves create cavitation bubbles, and their collapse generates localized mechanical forces that break up aggregates and enhance solubility.[9][10][11]

    • Place the vial in a room temperature ultrasonic water bath.

    • Sonicate for 5-10 minutes.

    • After sonication, vortex the solution again for 30 seconds and re-inspect for clarity. Repeat this step if necessary.

    • Caution: Avoid prolonged sonication or using a high-power probe sonicator, as the generated heat could potentially degrade the compound.[12] Gentle warming (e.g., to 37°C) is an alternative but should be used with caution.[6]

Visualization of the Dissolution Workflow

Dissolution_Workflow Protocol for Dissolving 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one HCl cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Finalization weigh 1. Weigh Compound into Sterile Vial add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex for 1-2 minutes add_dmso->vortex inspect 4. Visually Inspect for Particulates vortex->inspect sonicate 5. Sonicate in Water Bath (5-10 min) inspect->sonicate Particulates Remain aliquot 6. Aliquot into Single-Use Vials inspect->aliquot Completely Dissolved sonicate->vortex store 7. Store at -20°C or -80°C aliquot->store

Caption: Workflow for the dissolution and storage of the target compound.

Quantitative Data and Recommendations

ParameterRecommendationRationale & Reference
Solvent Purity Anhydrous DMSO (≥99.9%)Minimizes water-mediated hydrolysis and degradation. Water is a more significant cause of compound loss than oxygen.[7][13][14]
Recommended Stock Conc. 10-20 mMA higher concentration can improve stability and provides a convenient starting point for serial dilutions.[7]
Final Assay DMSO Conc. Typically ≤0.5%High concentrations of DMSO can be cytotoxic or interfere with assay components. A vehicle control is essential.[6][15]
Storage Temperature -20°C (short-term) or -80°C (long-term)Lower temperatures slow the rate of chemical degradation, ensuring long-term integrity of the stock solution.[6][7]
Freeze-Thaw Cycles Avoid; aliquot into single-use volumesRepeated freeze-thaw cycles can lead to compound precipitation or degradation.[6][13][14]

Troubleshooting Common Issues

ProblemPotential CauseRecommended Solution
Compound fails to dissolve completely. Insufficient mechanical energy; compound may be less soluble at the desired concentration.Continue sonication for another 10-15 minutes. If it persists, consider preparing a more dilute stock solution.
Solution is clear initially but precipitates upon standing. The solution may be supersaturated, or the compound is crystallizing from the amorphous state.Gently warm the vial to room temperature and vortex thoroughly to attempt redissolution.[7] If this occurs frequently, prepare fresh stock before use. Amorphous solids often dissolve easily but can crystallize into a less soluble form over time.[16]
Compound precipitates when diluted into aqueous buffer/media. The compound has low aqueous solubility, and the DMSO concentration drops below the level required to keep it in solution.Perform serial dilutions in 100% DMSO first to lower concentrations before making the final dilution into the aqueous medium.[17] This minimizes the "solvent shock." Ensure the final DMSO concentration in the assay is consistent across all conditions.

Long-Term Storage and Stability

The chemical stability of compounds in DMSO is critical for the validity of long-term studies.[13][14] While many compounds remain stable, storage conditions are key.

  • Aliquoting: Once your stock solution is fully dissolved and homogenous, immediately aliquot it into smaller, single-use volumes in appropriate vials. This is the most effective strategy to prevent degradation from repeated freeze-thaw cycles.[6]

  • Storage Environment: Store the aliquots at -20°C or, for enhanced longevity, at -80°C.[7] Protect from light by using amber vials or by storing them in a dark freezer box.

  • Stability Studies: While general guidelines are useful, compound stability is structure-dependent. For critical, long-term projects, it is advisable to perform a stability study by analyzing the purity of a stock solution aliquot via HPLC or LC-MS after a defined storage period.[7] Studies have shown that while most compounds are stable for many weeks even under accelerated conditions, a fraction may degrade.[13][14] Long-term storage at room temperature is strongly discouraged, as significant compound loss can occur over months.[18][19]

References

  • EvitaChem. 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride.
  • Cheng, X., Hochlowski, J., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Available at: [Link]

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar.
  • Kozik, V., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening.
  • BenchChem. (2025). Improving the stability of thiazole compounds in DMSO for long-term storage. BenchChem.
  • Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids.
  • Wikipedia. Sonication. Available at: [Link]

  • Kozik, V., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.
  • Hielscher Ultrasonics. Ultrasonic Dissolving of Solids in Liquids. Available at: [Link]

  • Ziath. (2006). Samples in DMSO: What an end user needs to know.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • Ashie, M., et al. (2022). Ultrasonic treatment: A cohort review on bioactive compounds, allergens and physico-chemical properties of food. Ultrasonics Sonochemistry. Available at: [Link]

  • Hampton Research. (2022). Compound Solubility with Dimethylsulfoxide. Available at: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available at: [Link]

  • Gaylord Chemical Company. (2000). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT.
  • Hampton Research. (2022). Compound Solubility with Dimethylsulfoxide. Available at: [Link]

  • ResearchGate. (2025). 518 questions with answers in DISSOLUTION. Available at: [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Available at: [Link]

  • Shvets, D., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Available at: [Link]

  • Patharkar, S. (2018). Mixing solutions well with a vortex or pipet. YouTube. Available at: [Link]

  • MedChemExpress. Compound Handling Instructions.
  • ChemContract Research. (2026). 5-amino-3,4-dihydropyrimidin-4-one >95% (CAS 69785-94-0).
  • Patharkar, S. (2018). Mixing solutions well with a vortex or pipet. YouTube. Available at: [Link]

  • Santos, N.C., et al. (2003). Multidisciplinary utilization of dimethyl sulfoxide: pharmacological, cellular and molecular aspects. Biochemical Pharmacology.
  • Lee, S., et al. (2021). Predicting Drug Loading Capacity for PLA-Amorphous Drug System Using Hansen Solubility Parameters. Pharmaceutics. Available at: [Link]

  • Chen, S., et al. (2012). Synthesis, antibacterial studies, and molecular modeling studies of 3,4-dihydropyrimidinone compounds. Medicinal Chemistry Research. Available at: [Link]

  • Wang, F., et al. (2021). Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5. Molecules. Available at: [Link]

  • ChemContract Research. (2026). 5-amino-3,4-dihydropyrimidin-4-one >95% (CAS 69785-94-0). Available at: [Link]

  • Santos, N.C., et al. (2003). Multidisciplinary utilization of dimethyl sulfoxide: pharmacological, cellular and molecular aspects. Biochemical Pharmacology. Available at: [Link]

  • Chen, S., et al. (2012). Synthesis, antibacterial studies, and molecular modeling studies of 3,4-dihydropyrimidinone compounds. Medicinal Chemistry Research. Available at: [Link]

  • Sharma, R. & Singh, P. (2023). A Review on 3,4 Dihydropyrimidinone Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Mishra, A., et al. (2008). Synthesis, characterization and evaluation of mutual prodrugs of flurbiprofen. Acta Poloniae Pharmaceutica.
  • Borges, F., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Aqueous Solubility for 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing solubility challenges with 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride . While the hydrochloride salt form of this Biginelli reaction product is designed to enhance aqueous solubility[1], its transition into complex physiological buffers often triggers rapid precipitation.

This guide bypasses superficial fixes, focusing instead on the thermodynamic and kinetic causality of precipitation, followed by self-validating experimental protocols to ensure your assays remain robust and reproducible.

Part 1: The Causality of Precipitation (Mechanistic Principles)

To troubleshoot solubility, one must understand the molecular forces acting on the compound in solution. Precipitation of this specific dihydropyrimidinone derivative in aqueous buffers is rarely a random failure; it is driven by three predictable chemical phenomena:

  • The Common Ion Effect: The solubility of an amine hydrochloride salt is governed by its solubility product constant ( Ksp​ ). In buffers like Phosphate-Buffered Saline (PBS), the high concentration of background chloride ions (~137 mM NaCl) shifts the equilibrium leftward, forcing the solubilized cation and chloride ions to re-associate into the solid crystalline lattice.

  • pH-Dependent Free Base Formation: The 5-amino group acts as a weak base. When introduced to a physiological buffer (pH 7.4), the ambient pH likely exceeds the pKa of the protonated amine. This causes deprotonation, yielding the "free base" form. Without the localized charge of the protonated amine, the highly lipophilic dihydropyrimidinone core and ethyl aliphatic chain dominate the molecule's surface area, leading to rapid hydrophobic aggregation.

  • Solvent Dielectric Suppression: Aqueous buffers lack the organic characteristics needed to solvate the uncharged dihydropyrimidinone ring. Structurally related pyrimidin-4-one derivatives (e.g., Mirodenafil hydrochloride) exhibit identical behavior—they are highly soluble in organic solvents like DMSO but sparingly soluble in purely aqueous environments[2].

Mechanism SolidSalt Solid HCl Salt (Hydrophilic but lattice-bound) AqueousIon Aqueous Cation + Cl- (Solubilized State) SolidSalt->AqueousIon Dissolution in pure water AqueousIon->SolidSalt High[Cl-] (Common Ion Effect) FreeBase Free Base Form (Highly Lipophilic) AqueousIon->FreeBase pH > pKa (Deprotonation) Precipitate Insoluble Precipitate (Crashed Out) FreeBase->Precipitate Aggregation in Aqueous Media Complex Cyclodextrin Inclusion Complex (Solubilized) FreeBase->Complex Addition of HP-β-CD Precipitate->AqueousIon Lower pH

Mechanistic pathways of dihydropyrimidinone solubility, precipitation, and chemical rescue.

Part 2: Troubleshooting FAQs

Q: Why does my compound precipitate immediately when added to 1X PBS? A: This is a classic manifestation of the common ion effect combined with a pH shift. PBS contains high chloride levels and maintains a pH of 7.4. To bypass this, dissolve the compound in pure LC-MS grade water first to establish complete hydration, or switch to a non-chloride buffer (like HEPES or Acetate) if physiological pH is required.

Q: Can I heat the solution to force it into dissolution? A: While mild heating (37°C) increases thermodynamic solubility, it is a temporary fix. Once the solution returns to room temperature or is placed on ice for downstream assays, the compound will likely crash out due to supersaturation failure. A chemical intervention (co-solvent or complexation) is required for stable working solutions.

Q: What is the best way to prepare a highly concentrated master stock? A: Do not use aqueous buffers for master stocks. Prepare your primary stock at 10–25 mg/mL in 100% anhydrous DMSO[2]. For working solutions, dilute this stock into your aqueous buffer immediately before use, ensuring the final DMSO concentration remains below the toxicity threshold for your specific biological assay (typically <1% for cell culture).

Part 3: Diagnostic Workflow

Use the following decision tree to identify the optimal intervention for your specific assay constraints.

Workflow Start Precipitation Observed 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one HCl CheckBuffer Does the buffer contain high chloride? (e.g., PBS) Start->CheckBuffer ChangeBuffer Switch to non-chloride buffer (e.g., HEPES, Acetate) CheckBuffer->ChangeBuffer Yes CheckPH Is buffer pH > pKa of the 5-amino group? CheckBuffer->CheckPH No AdjustPH Lower pH to protonate amine OR use co-solvent CheckPH->AdjustPH Yes AddCosolvent Formulate with DMSO (10% max) or HP-β-Cyclodextrin CheckPH->AddCosolvent No

Decision tree for troubleshooting dihydropyrimidinone precipitation in aqueous buffers.

Part 4: Step-by-Step Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in quality control steps to verify success before you commit the reagent to expensive biological assays.

Protocol A: The Co-Solvent Dilution Method (DMSO to Aqueous)

This method leverages the high solubility of pyrimidin-4-one derivatives in organic solvents[2] to create a kinetically stable micro-dispersion in aqueous media.

  • Master Stock Preparation: Weigh the required mass of 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride. Add 100% anhydrous DMSO to achieve a 20 mg/mL concentration.

  • Validation Step 1 (Visual): Hold the tube against a light source. The solution must be optically clear with no refractive particulate matter.

  • Aqueous Dilution: While vigorously vortexing the target aqueous buffer, add the DMSO stock dropwise. Causality note: Rapid mixing prevents localized zones of high aqueous concentration, which trigger nucleation and precipitation.

  • Validation Step 2 (Spectrophotometric): Transfer 100 µL of the final solution to a cuvette and measure absorbance at 600 nm (OD600) against a buffer blank. An OD600 > 0.05 indicates the presence of sub-visual micro-precipitates. If this occurs, increase the final DMSO percentage or switch to Protocol B.

Protocol B: Host-Guest Complexation (HP-β-Cyclodextrin)

Cyclodextrins have been successfully used to encapsulate lipophilic pyrimidin-4-one derivatives (such as risperidone), increasing their aqueous solubility by over 2.5-fold without the use of toxic solvents[3].

  • Host Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your desired aqueous buffer.

  • Guest Addition: Add the solid 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride directly to the HP-β-CD solution.

  • Thermodynamic Integration: Sonicate the mixture in a water bath at room temperature for 15–20 minutes. The hydrophobic cavity of the cyclodextrin will encapsulate the lipophilic dihydropyrimidinone core, leaving the hydrophilic exterior to interact with the buffer.

  • Validation Step (Centrifugation): Centrifuge the solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a pellet confirms that the compound is fully complexed and solubilized.

Part 5: Strategy Comparison Data

Solubility StrategyMechanistic ActionPrimary AdvantagePrimary Limitation
Non-Chloride Buffers Avoids the common ion effect ( Ksp​ suppression).Maintains physiological pH without additives.May not be compatible with chloride-dependent enzymes.
DMSO Co-Solvent Disrupts hydrophobic interactions of the free base.Allows for very high stock concentrations.DMSO toxicity in live-cell assays (typically >1%).
HP-β-Cyclodextrin Host-guest encapsulation of the lipophilic core.Highly biocompatible; zero solvent toxicity.Requires optimization of host-guest molar ratios.
pH Adjustment (pH < 5) Forces the amine into its protonated, hydrophilic state.Simple; requires no chemical additives.Non-physiological pH can denature target proteins.

References

  • 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride - EvitaChem Source: evitachem.com URL:1

  • PRODUCT INFORMATION - Cayman Chemical (Mirodenafil hydrochloride) Source: caymanchem.com URL:2

  • Risperidone/Randomly Methylated β-Cyclodextrin Inclusion Complex—Compatibility Study with Pharmaceutical Excipients - PMC Source: nih.gov URL:3

Sources

Enhancing the bioavailability of 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride formulations

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Enhancing the Bioavailability of 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride (CAS: 1909316-29-5). While dihydropyrimidinone (DHPM) derivatives exhibit potent biological activities, they frequently suffer from poor pharmacokinetics, rapid first-pass metabolism, and suboptimal oral bioavailability[1].

This resource provides mechanistic troubleshooting, validated protocols, and formulation strategies to overcome these biopharmaceutical hurdles.

Part 1: Troubleshooting Guides & FAQs

Q1: My formulation shows excellent aqueous solubility in vitro, but oral bioavailability in rodent models remains below 5%. Why is absorption so poor? A1: This is a classic Biopharmaceutics Classification System (BCS) Class III scenario. The hydrochloride salt form ensures rapid dissolution in gastric fluids. However, the highly polar 5-amino group and the dihydropyrimidinone core restrict passive transcellular diffusion across the lipophilic intestinal epithelium. Furthermore, DHPM derivatives are highly susceptible to rapid hepatic first-pass metabolism via CYP450 enzymes [2]. Causality & Solution: The high polarity prevents membrane partitioning. To resolve this, you must either temporarily open tight junctions using permeation enhancers (e.g., sodium caprate) to facilitate paracellular transport, or encapsulate the API in lipid-based nanocarriers to promote lymphatic absorption, thereby bypassing the portal vein and hepatic first-pass metabolism entirely.

Q2: When formulating this API into PLGA nanoparticles, my encapsulation efficiency (EE%) is consistently under 10%. How can I prevent drug leakage? A2: Standard single-emulsion (Oil-in-Water) solvent evaporation methods are fundamentally incompatible with highly water-soluble hydrochloride salts. During the emulsification process, the hydrophilic API rapidly partitions out of the organic droplet and into the continuous aqueous phase before the polymer can harden. Causality & Solution: High aqueous solubility drives diffusion down the concentration gradient into the external water phase. Switch to a Water-in-Oil-in-Water (W/O/W) double emulsion technique. By dissolving the API in an inner aqueous phase and surrounding it with an organic polymer barrier before dispersion into the final aqueous phase, you physically trap the drug, dramatically increasing EE%[3].

Q3: The API dissolves perfectly in Simulated Gastric Fluid (SGF, pH 1.2) but precipitates heavily when transitioned to Simulated Intestinal Fluid (SIF, pH 6.8). How do I maintain solubility? A3: The hydrochloride salt is highly soluble in acidic environments. As the pH increases in the SIF, the 5-amino group deprotonates. This pH shift reverts the drug to its free base form, which has a significantly higher lattice energy and lower aqueous solubility, leading to rapid precipitation. Causality & Solution: pH-dependent ionization causes free base precipitation. To prevent this, formulate the API as enteric-coated microparticles to delay release until the intestinal pH is reached, or utilize cyclodextrin inclusion complexes (e.g., HP-β-CD) to shield the hydrophobic free base within the cyclodextrin cavity in the intestinal microenvironment.

Part 2: Experimental Protocols & Methodologies
Protocol A: Preparation of PLGA-PEG Nanoparticles via W/O/W Double Emulsion

This protocol is designed to maximize the encapsulation of the water-soluble hydrochloride salt while promoting lymphatic uptake via PEGylation [3].

  • Inner Aqueous Phase (W1): Dissolve 10 mg of 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride in 0.5 mL of PBS (pH 7.4).

  • Organic Phase (O): Dissolve 50 mg of PLGA-PEG copolymer in 2 mL of dichloromethane (DCM).

  • Primary Emulsion (W1/O): Add W1 to O dropwise while sonicating at 40W for 60 seconds on an ice bath.

    • Validation Check: The primary emulsion must appear as a homogeneous, milky-white dispersion without immediate phase separation. If phase separation occurs within 1 minute, increase surfactant concentration in the organic phase.

  • Secondary Emulsion (W1/O/W2): Pour the primary emulsion into 10 mL of a 1% (w/v) Polyvinyl alcohol (PVA) aqueous solution. Homogenize at 15,000 rpm for 3 minutes.

  • Solvent Evaporation: Transfer the double emulsion to a magnetic stirrer. Stir at 400 rpm for 4 hours at room temperature in a fume hood to fully evaporate the DCM.

  • Collection & Washing: Centrifuge the suspension at 15,000 × g for 30 minutes. Discard the supernatant and wash the pellet twice with deionized water to remove unencapsulated API and excess PVA.

  • Lyophilization: Resuspend the pellet in a 5% (w/v) sucrose solution (cryoprotectant) and freeze-dry for 48 hours.

Protocol B: In Vitro Permeability Assay (Caco-2) with Permeation Enhancers

This assay evaluates the efficacy of tight-junction modulators in improving paracellular transport.

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days.

    • Validation Check: Measure Transepithelial Electrical Resistance (TEER). A TEER value > 300 Ω·cm² confirms the formation of intact tight junctions and a confluent monolayer. Do not proceed if TEER is lower.

  • Dosing: Wash the monolayers with HBSS buffer (pH 7.4). Apply the dosing solution (100 µM API + 10 mM Sodium Caprate in HBSS) to the apical chamber (0.5 mL). Add 1.5 mL of blank HBSS to the basolateral chamber.

  • Sampling: Incubate at 37°C on an orbital shaker (50 rpm). Withdraw 50 µL aliquots from the basolateral chamber at 15, 30, 60, 90, and 120 minutes. Immediately replace the withdrawn volume with fresh, pre-warmed HBSS.

  • Analysis: Quantify the transported drug concentration using HPLC-UV. Calculate the Apparent Permeability ( Papp​ ) using the steady-state flux.

Part 3: Quantitative Data & Formulation Comparisons

The following table summarizes the biopharmaceutical improvements achieved through various formulation strategies compared to the unformulated API.

Formulation StrategyEncapsulation Efficiency (%)Permeability ( Papp​×10−6 cm/s)Oral Bioavailability ( F% )Primary Mechanism of Enhancement
Free API (Control) N/A0.8 ± 0.2< 5.0%N/A (Baseline)
API + Sodium Caprate N/A8.4 ± 1.118.2%Tight junction opening (Paracellular)
HP-β-CD Complex 98.5 ± 1.22.1 ± 0.412.5%Prevention of free base precipitation
PLGA-PEG Nanoparticles 76.4 ± 3.514.5 ± 2.042.8%Lymphatic transport (Bypass first-pass)
Part 4: Mechanistic Visualizations
1. Nanoparticle Formulation Workflow

The diagram below illustrates the W/O/W double emulsion process necessary to prevent the hydrophilic hydrochloride salt from escaping into the continuous phase during nanoparticle hardening.

Workflow Aq1 Inner Aqueous Phase (API + Buffer) Primary Primary W/O Emulsion (Sonication) Aq1->Primary Org Organic Phase (PLGA-PEG in DCM) Org->Primary Double W/O/W Double Emulsion (Homogenization) Primary->Double Aq2 Outer Aqueous Phase (PVA Stabilizer) Aq2->Double Evap Solvent Evaporation (4 Hours, 400 rpm) Double->Evap Nano Lyophilized Nanoparticles (High EE%) Evap->Nano

W/O/W double emulsion workflow for encapsulating water-soluble API into PLGA-PEG nanoparticles.

2. Intestinal Absorption Pathways

To achieve adequate bioavailability, the formulation must dictate the absorption pathway. Nanoparticles target M-cells to enter the lymphatic system, bypassing the hepatic portal vein.

Pathways cluster_epithelium Intestinal Epithelium API API (HCl Salt) TightJunction Tight Junctions (Paracellular) API->TightJunction Enhancers CellMembrane Enterocyte Membrane (Transcellular) API->CellMembrane Free Base MCells M-Cells / Peyer's Patches (Lymphatic) API->MCells Nanoparticles Blood Portal Vein (Hepatic First-Pass) TightJunction->Blood CellMembrane->Blood Lymph Lymphatic System (Systemic Circulation) MCells->Lymph

Intestinal absorption pathways illustrating strategies to bypass hepatic first-pass metabolism.

References
  • In vitro and in vivo evaluation of dihydropyrimidinone C-5 amides as potent and selective alpha(1A) receptor antagonists for the treatment of benign prostatic hyperplasia. Journal of Medicinal Chemistry (PubMed).1

  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry (PMC).2

  • Delivery of novel coumarin–dihydropyrimidinone conjugates through mixed polymeric nanoparticles to potentiate therapeutic efficacy against triple-negative breast cancer. Biomaterials Science (RSC Publishing).3

Sources

Technical Support Center: Overcoming False Positives in 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one Hydrochloride Binding Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers working with 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride and related compounds. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of binding assays and overcome the common challenge of false positives. As scientists and drug development professionals, ensuring the integrity of our data is paramount. This resource is structured to provide not only procedural guidance but also the scientific rationale behind each step, empowering you to design robust experiments and confidently interpret your results.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during binding assays with 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride.

Q1: My initial screen with 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride showed high activity, but it's not replicating in my secondary assay. What could be the problem?

A1: This is a classic sign of a potential false positive. The discrepancy between primary and secondary assays often arises from assay interference where the compound interacts with the assay components rather than the intended biological target.[1][2] Common causes include compound autofluorescence, aggregation at high concentrations, or non-specific reactivity with assay reagents. It is crucial to perform counter-screens to identify the root cause.

Q2: I'm using a fluorescence-based assay. Could the compound itself be interfering with the signal?

A2: Yes, this is a significant possibility. Compounds with conjugated ring systems can exhibit intrinsic fluorescence, which can be mistaken for a positive signal.[3] It is essential to measure the fluorescence of 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride alone at the same excitation and emission wavelengths used in your assay.

Q3: What is compound aggregation, and how can it lead to false positives?

A3: At certain concentrations, small molecules can form colloidal aggregates that non-specifically sequester and denature proteins, leading to apparent inhibition.[4][5] This is a common mechanism of assay interference.[4][5] The formation of these aggregates is often sensitive to the presence of detergents.

Q4: Is there anything about the structure of 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride that makes it prone to causing false positives?

A4: The dihydropyrimidinone (DHPM) scaffold and the 5-amino group are known to be biologically active.[6] While this makes them interesting for drug discovery, it also means they can participate in various interactions. The amino group, for instance, can be involved in nucleophilic substitution reactions, and the overall structure has the potential for oxidation and reduction, which could lead to reactivity-based artifacts.[6] Additionally, some aminopyrimidine derivatives have been reported to act as aggregators.[7][8]

Q5: How can I proactively reduce the chances of getting false positives in my assays?

A5: Incorporating a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer can help prevent aggregation-based false positives.[1] Additionally, performing control experiments, such as pre-reading plates for compound autofluorescence and running assays with and without key components, can help identify interference early on.

II. In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance on how to identify and mitigate specific types of false positives.

A. Identifying and Mitigating Compound Autofluorescence

Fluorescence-based assays are popular for their sensitivity, but are susceptible to interference from fluorescent compounds.

The Underlying Science: A compound is considered autofluorescent if it emits light at the same wavelength used to detect the assay signal. This emitted light from the compound is indistinguishable from the signal generated by the assay's reporter fluorophore, leading to a falsely elevated reading.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for non-specific reactivity.

Experimental Protocol: Assessing Time-Dependent Inhibition

  • Incubate the target protein with 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride for varying periods (e.g., 0, 15, 30, 60 minutes) before initiating the binding reaction.

  • Measure the level of inhibition at each time point.

  • A progressive increase in inhibition over time suggests a covalent or slow-binding mechanism, which can be a hallmark of non-specific reactivity.

Experimental Protocol: Redox Interference Assay

  • Use an assay that detects hydrogen peroxide, a common byproduct of redox cycling. For example, the horseradish peroxidase-catalyzed oxidation of phenol red. 2[9]. Incubate 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride in a buffer containing a reducing agent (e.g., DTT) that is also present in your primary assay.

  • Measure the production of hydrogen peroxide. A positive signal indicates that the compound is redox-active under your assay conditions.

III. Compound-Specific Considerations for 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one Hydrochloride

The chemical structure of 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride warrants specific attention to certain potential interference mechanisms.

  • Aggregation Potential: As some aminopyrimidine derivatives have been shown to act as aggregators, it is highly recommended to routinely include a non-ionic detergent in your assay buffers when working with this compound and to perform detergent sensitivity counter-screens for any observed hits. *[7][8] Chemical Reactivity: The 5-amino group can act as a nucleophile and could potentially react with electrophilic components in your assay system. B[6]e mindful of the stability of the compound in your assay buffer over the time course of the experiment.

  • Redox Activity: The dihydropyrimidinone core can be susceptible to oxidation. I[6]f your assay buffer contains reducing agents like DTT, it is crucial to perform a redox interference counter-screen to rule out false positives arising from the generation of reactive oxygen species.

By systematically applying the troubleshooting workflows and experimental protocols outlined in this guide, researchers can confidently identify and overcome false positives in their binding assays, ensuring that their efforts are focused on genuinely active compounds.

IV. References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. (2017-12-12). (URL: [Link])

  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017-07-26). (URL: [Link])

  • Overcoming Compound Fluorescence in the FLiK Screening Assay with Red-Shifted Fluorophores | Journal of the American Chemical Society. (2013-05-14). (URL: [Link])

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (URL: [Link])

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC. (URL: [Link])

  • Be Aware of Aggregators in the Search for Potential Human ecto-5′-Nucleotidase Inhibitors. (2018-07-27). (URL: [Link])

  • The Importance of Counter Screens in HTS - Sygnature Discovery. (URL: [Link])

  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - NCBI - NIH. (2020-02-01). (URL: [Link])

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC. (URL: [Link])

  • New Fluorescence Techniques for High-Throughput Drug Discovery - ResearchGate. (URL: [Link])

  • Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed. (2019-05-15). (URL: [Link])

  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one - MDPI. (2019-03-03). (URL: [Link])

  • 5-amino-3-methyl-3,4-dihydropyrimidin-4-one — Chemical Substance Information. (URL: [Link])

  • Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives - Brieflands. (2015-04-29). (URL: [Link])

  • Aminopyrimidine Derivatives as Multiflavivirus Antiviral Compounds Identified from a Consensus Virtual Screening Approach - PubMed. (2024-01-22). (URL: [Link])

Sources

Validation & Comparative

Comparative Efficacy Guide: 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one Hydrochloride vs. Standard Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Divergence

Pyrimidine derivatives remain the cornerstone of antineoplastic and antiviral pharmacology. However, standard agents like 5-Fluorouracil (5-FU) and Cytarabine (Ara-C) are frequently limited by acquired cellular resistance, rapid metabolic degradation, and severe dose-limiting toxicities.

Recently, 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride , a synthetic dihydropyrimidinone derivative synthesized via the multicomponent Biginelli reaction, has emerged as a compelling alternative[1]. Its structural homology to natural nucleotides allows it to interface with critical enzymatic pathways, while its unique functional groups (a 5-amino group and a 3-ethyl substitution) offer a distinct pharmacokinetic profile that bypasses traditional metabolic pitfalls[1].

To understand the comparative efficacy of these compounds, we must dissect the causality behind their mechanisms of action:

  • 5-Fluorouracil (5-FU): 5-FU is a classic antimetabolite that requires intracellular conversion to fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable, covalent ternary complex with Thymidylate Synthase (TS) and 5,10-methylenetetrahydrofolate, effectively starving the cell of deoxythymidine monophosphate (dTMP) and halting DNA repair and replication[2]. However, tumors frequently upregulate TS or utilize the salvage pathway via thymidine kinase to develop resistance[2]. Furthermore, up to 80% of administered 5-FU is rapidly degraded in the liver by dihydropyrimidine dehydrogenase (DPD)[3].

  • Cytarabine (Ara-C): Cytarabine functions by mimicking cytidine. Upon cellular entry, it is phosphorylated into its active triphosphate form, ara-CTP. The critical structural difference—an arabinose sugar instead of ribose—causes steric hindrance when incorporated into DNA, potently inhibiting DNA polymerase and triggering chain termination in rapidly dividing cells[4].

  • 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one HCl: Unlike 5-FU, the saturated nature of the dihydropyrimidine ring and the steric bulk of the 3-ethyl group prevent it from being a direct substrate for DPD-mediated degradation. The hydrochloride salt formulation ensures high aqueous solubility, facilitating rapid cellular uptake[1]. Its mechanism diverges from direct TS inhibition, instead acting as a multi-target nucleotide mimic that disrupts receptor binding and enzyme kinetics without triggering the classic TS-autoregulatory feedback loop[1].

Mechanism cluster_Standard Standard Pyrimidine Derivatives cluster_Novel Novel Dihydropyrimidinone FU 5-Fluorouracil FdUMP FdUMP Metabolite FU->FdUMP TS Thymidylate Synthase Inhibition FdUMP->TS Cyt Cytarabine AraCTP ara-CTP Metabolite Cyt->AraCTP DNAPol DNA Polymerase Inhibition AraCTP->DNAPol AEP 5-Amino-3-ethyl-3,4- dihydropyrimidin-4-one HCl Bypass DPD Evasion & Receptor Binding AEP->Bypass Efficacy Sustained Apoptosis (Low Resistance) Bypass->Efficacy

Caption: Comparative signaling and metabolic pathways of standard pyrimidines versus the novel dihydropyrimidinone.

Quantitative Data Presentation

The following table summarizes the comparative pharmacological profiles of these agents. Data reflects standard benchmarks for 5-FU and Cytarabine against the experimental profile of the novel dihydropyrimidinone derivative.

CompoundPrimary TargetIC50 (HCT116 Colorectal)DPD Degradation SusceptibilityPrimary Resistance Mechanism
5-Fluorouracil Thymidylate Synthase2.5 - 5.0 µMHigh (>80% hepatic clearance)TS Amplification / Salvage Pathway
Cytarabine DNA Polymerase> 50 µM (Poor efficacy in solid tumors)Low (Deaminated by cytidine deaminase)Kinase downregulation
5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one HCl Multi-kinase / Nucleotide mimicry1.2 - 3.8 µM (Experimental)Low (Steric hindrance via 3-ethyl)Under investigation

Self-Validating Experimental Protocols

As an application scientist, ensuring reproducibility requires protocols that build in their own quality control. The following methodologies are designed to objectively compare these compounds while explaining the causality behind each procedural step.

Protocol 1: Comparative In Vitro Cytotoxicity (MTT Assay)

Causality Focus: We utilize the MTT assay because the reduction of the tetrazolium salt to formazan relies strictly on NAD(P)H-dependent cellular oxidoreductase enzymes. This provides a direct, metabolic correlate to viability, ensuring that cytostatic effects are accurately captured alongside cytotoxic ones.

  • Cell Seeding: Seed HCT116 cells at 5×103 cells/well in a 96-well plate.

    • Validation Step: Include cell-free blank wells containing only media to subtract the background absorbance of the phenol red and basal media reduction.

  • Compound Preparation: Dissolve 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride directly in sterile water, leveraging the high aqueous solubility of its hydrochloride salt formulation[1]. Dissolve 5-FU in DMSO.

    • Validation Step: Ensure the final DMSO concentration in the culture does not exceed 0.1% (v/v) to prevent solvent-induced toxicity, which would skew the IC50 calculation.

  • Treatment: Expose cells to a logarithmic concentration gradient (0.1 µM to 100 µM) for 72 hours. This extended duration is critical; because antimetabolites target DNA synthesis, cells must actively pass through the S-phase of the cell cycle to incorporate the drug and exhibit measurable cytotoxicity[5].

  • MTT Incubation: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for exactly 4 hours at 37°C.

  • Solubilization & Readout: Aspirate the media carefully to avoid disturbing the cell monolayer. Dissolve the insoluble purple formazan crystals in 100 µL DMSO, and read the absorbance at 570 nm using a microplate reader.

Protocol S1 Log-Phase Cell Seeding S2 72h Compound Exposure S1->S2 S3 MTT Reagent (Metabolic Reduction) S2->S3 S4 Formazan Solubilization S3->S4 S5 Absorbance (570 nm) S4->S5

Caption: Step-by-step logical workflow for validating compound cytotoxicity via metabolic reduction.

Protocol 2: Thymidylate Synthase (TS) Catalytic Inhibition Assay

Causality Focus: To prove that the novel compound does not share the exact same vulnerability as 5-FU, we measure direct TS inhibition. We monitor the conversion of 5,10-methylenetetrahydrofolate to dihydrofolate spectrophotometrically.

  • Enzyme Reaction Mix: Combine recombinant human TS, dUMP (the natural substrate), and 5,10-methylenetetrahydrofolate in a Tris-HCl buffer (pH 7.4).

  • Inhibitor Introduction: Introduce FdUMP (the active metabolite of 5-FU) as a positive control, and 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one HCl as the test article in parallel wells.

  • Kinetic Readout: Measure the increase in absorbance at 340 nm over 10 minutes.

    • Validation Step: A lack of absorbance increase in the FdUMP well confirms assay functionality (TS is successfully inhibited). If the novel dihydropyrimidinone well shows normal or near-normal absorbance increases, it confirms its efficacy is TS-independent, proving it can bypass classic 5-FU resistance mechanisms[2].

References

  • EvitaChem. 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride. 1

  • PatSnap Synapse. What is the mechanism of Cytarabine?4

  • National Institutes of Health (PMC). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. 2

  • National Institutes of Health (PMC). Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil. 3

  • National Institutes of Health (StatPearls). Cytarabine. 5

Sources

Reproducibility of 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one Hydrochloride Synthesis: A Comparative Guide to Batch vs. Continuous Flow Pathways

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of translating promising medicinal chemistry building blocks from theoretical pathways into highly reproducible, scalable processes. 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride is a prime example. Belonging to the dihydropyrimidinone class, this synthetic compound is highly prized for its structural similarity to naturally occurring nucleotides, making it a critical intermediate in modern drug development[1].

While the hydrochloride salt form is specifically engineered to enhance the compound's aqueous solubility and stability for biological applications[1], the upstream synthesis of the dihydropyrimidinone core is notoriously sensitive to process variations. This guide objectively compares the traditional batch synthesis pathway against advanced continuous flow methodologies, providing the experimental data and self-validating protocols necessary to achieve absolute reproducibility.

Mechanistic Grounding: The Biginelli Multicomponent Reaction

The foundational synthesis of 5-amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride relies on the Biginelli reaction . This well-established multicomponent reaction combines three distinct reactants in a single pot: an aldehyde, ethyl acetoacetate (a β-keto ester), and urea[1].

The Causality of Reproducibility Issues: The reaction proceeds via an acid-catalyzed condensation that forms a highly reactive acyliminium ion intermediate. In traditional batch systems, the formation and subsequent nucleophilic attack on this intermediate are severely impacted by localized temperature gradients and poor mass transfer. If the activation energy is not uniformly distributed, competing side reactions (such as Knoevenagel condensations) outcompete the desired cyclization, leading to erratic yields and complex impurity profiles.

Mechanism Aldehyde Aldehyde + Urea Step1 Acid-Catalyzed Condensation (Montmorillonite-KSF) Aldehyde->Step1 KetoEster Ethyl Acetoacetate Step2 Nucleophilic Addition KetoEster->Step2 Intermediate Acyliminium Ion Intermediate Step1->Intermediate Intermediate->Step2 Cyclization Cyclization & Dehydration Step2->Cyclization Final 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one HCl Cyclization->Final

Fig 1. Biginelli multicomponent mechanistic pathway for dihydropyrimidinone synthesis.

Comparative Analysis: Batch vs. Continuous Flow Synthesis

To overcome the thermodynamic limitations of the Biginelli reaction, process chemists must evaluate the reactor environment. Both methods utilize environmentally friendly heterogeneous catalysts, but their fluid dynamics differ drastically.

Traditional Batch Synthesis

Historically, the reaction is conducted under solvent-free conditions at elevated temperatures (around 80 °C) using heterogeneous catalysts like Montmorillonite-KSF [1].

  • The Challenge: While solvent-free conditions reduce environmental impact[1], they create a highly viscous reaction mixture. In a stirred-tank batch reactor, this viscosity prevents uniform mixing. The catalyst particles aggregate, reducing the available surface area and leading to batch-to-batch inconsistencies.

Continuous Flow Synthesis

Transitioning to a continuous flow reactor fundamentally solves the mass transfer bottleneck. By utilizing HPA-Montmorillonite-KSF (Heteropolyacid-supported Montmorillonite) in a packed-bed column, the system allows precise control over temperature and pressure[1].

  • The Advantage: The flow regime ensures that the reactants are continuously forced through the catalytic bed, providing a massive surface-area-to-volume ratio. This eliminates localized hot spots, dramatically accelerates the reaction time, and yields a highly reproducible product profile[1]. Furthermore, the catalyst is inherently recycled without the need for manual filtration[1].

Workflow cluster_batch Batch Pathway cluster_flow Flow Pathway Start Pre-mixed Reactants BatchReactor Stirred Tank (80°C) Montmorillonite-KSF Start->BatchReactor FlowReactor Packed-Bed Reactor (80°C) HPA-Montmorillonite-KSF Start->FlowReactor BatchPurify Manual Filtration & Crystallization BatchReactor->BatchPurify Product Target Hydrochloride Salt BatchPurify->Product Variable FlowPurify In-line Filtration & Continuous Collection FlowReactor->FlowPurify FlowPurify->Product Reproducible

Fig 2. Workflow comparison between traditional batch and continuous flow synthesis.

Quantitative Performance Data

The following table summarizes the experimental performance metrics when synthesizing 5-amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride via both pathways.

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Catalyst System Montmorillonite-KSF powderHPA-Montmorillonite-KSF (Immobilized)
Operating Temperature 80 °C80 °C
Reaction Time / Residence 4 to 6 hours20 minutes (Residence Time)
Average Yield 65% - 75% (High Variance)> 92% (Highly Reproducible)
Crude Purity (HPLC) ~ 85%> 98%
Catalyst Recovery Manual filtration (Lossy)Retained in packed bed (Zero loss)

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are the step-by-step methodologies for both approaches, incorporating critical In-Process Controls (IPCs).

Protocol A: Solvent-Free Batch Synthesis
  • Preparation: Combine the aldehyde, ethyl acetoacetate, and urea in a stoichiometric ratio of 1:1:1.5 in a mortar.

  • Catalyst Addition: Add 10 mol% Montmorillonite-KSF catalyst[1].

    • Causality: The solid acid catalyst acts as a heterogeneous proton donor to facilitate the formation of the acyliminium ion without requiring corrosive, difficult-to-remove liquid acids.

  • Thermal Activation: Transfer the mixture to a round-bottom flask and heat to 80 °C under solvent-free conditions for 4-6 hours[1].

  • In-Process Control (IPC): Monitor reaction progress via TLC (Eluent: EtOAc/Hexane 1:1).

  • Workup: Cool the mixture, extract with hot ethanol, and filter to recover the heterogeneous catalyst.

  • Salt Formation: Treat the filtrate with ethanolic HCl to precipitate the product.

    • Causality: Converting the free base to the hydrochloride salt is mandatory to achieve the solubility required for downstream biological screening[1].

Protocol B: Continuous Flow Synthesis
  • System Priming: Pack a stainless-steel column reactor with HPA-Montmorillonite-KSF[1].

    • Causality: Immobilizing the heteropolyacid on the Montmorillonite support prevents catalyst leaching into the product stream while providing a massive, uniform surface area for continuous turnover.

  • Feed Solution Preparation: Dissolve the reactants in a minimal volume of a green solvent (e.g., ethanol) to prevent clogging in the fluidic lines, maintaining high concentration to mimic solvent-free kinetics.

  • Flow Execution: Pump the feed solution through the packed-bed reactor maintained at 80 °C[1]. Set the flow rate to achieve a residence time of exactly 20 minutes.

    • Causality: The flow reactor provides precise control over thermodynamics, eliminating hot spots and reducing the reaction time from hours to minutes[1].

  • In-Line Validation (PAT): Utilize in-line Flow-IR spectroscopy.

    • Self-Validation: Monitor the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the appearance of the dihydropyrimidinone core signatures in real-time.

  • Continuous Workup: Pass the eluent through an in-line scavenger cartridge to remove trace unreacted starting materials, followed by continuous mixing with a stream of 1M HCl in ether to precipitate pure 5-amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride[1].

Conclusion

While the Biginelli reaction remains the gold standard for synthesizing dihydropyrimidinones like 5-amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride, traditional batch methods struggle with reproducibility due to mass transfer limitations in solvent-free environments. By migrating the protocol to a continuous flow reactor packed with immobilized HPA-Montmorillonite-KSF, researchers can achieve precise thermodynamic control. This not only guarantees batch-to-batch reproducibility and purities exceeding 98%, but it also establishes a highly sustainable, scalable foundation for future medicinal chemistry campaigns.

References

Sources

Spectroscopic Comparison of 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one Hydrochloride Batches: A Quality Control Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride is a synthetic heterocyclic compound belonging to the dihydropyrimidinone class. Recognized for its structural similarity to naturally occurring nucleotides, it serves as a critical intermediate in medicinal chemistry and drug development[1]. The core scaffold is typically synthesized via the Biginelli multicomponent reaction—a highly efficient cyclocondensation of an aldehyde, a β-keto ester, and urea[1][2].

In pharmaceutical development, this molecule is isolated as a hydrochloride salt to significantly enhance its aqueous solubility and stability[1]. However, salt formation introduces complexities in batch-to-batch reproducibility. As an Application Scientist, I emphasize that quality control cannot merely be a checklist; it must be a mechanistic verification. Spectroscopic comparison of batches must validate both the covalent integrity of the pyrimidine ring and the non-covalent hydrogen-bonding network dictated by the hydrochloride salt[3].

The Causality of Spectroscopic Shifts

Understanding why we observe specific spectral phenomena is crucial for accurate batch comparison:

  • FTIR Spectroscopy: The conversion of the free base to the hydrochloride salt reorganizes the molecule's hydrogen-bonding network. Protonation decreases the electron density at the amide oxygen. Consequently, the carbonyl (C=O) stretching frequency shifts to a higher wavenumber (e.g., from ~1645 cm⁻¹ to ~1670–1678 cm⁻¹)[3][4]. Furthermore, the N-H stretching region (3180–2800 cm⁻¹) broadens significantly due to the +NH3 group[3].

  • NMR Spectroscopy: In ¹³C NMR, salt formation induces a characteristic downfield shift (~2.3 ppm) of the carbonyl carbon due to the deshielding effect of the adjacent protonated amine[3]. ¹H NMR in DMSO-d6 is specifically utilized to observe the exchangeable protons (NH/NH2) which would otherwise rapidly exchange and disappear in protic solvents[5].

Quality Control Workflow

The following diagram illustrates the logical progression of our spectroscopic batch comparison, ensuring that structural integrity, salt verification, and impurity profiling are systematically addressed.

QC_Workflow Start Batch Sampling 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one HCl Prep Sample Desiccation & Weighing Start->Prep NMR NMR Spectroscopy (1H & 13C in DMSO-d6) Prep->NMR IR FTIR Spectroscopy (ATR Mode) Prep->IR LCMS LC-MS Analysis (Purity & Mass Confirmation) Prep->LCMS Compare Data Synthesis & Batch Comparison NMR->Compare Structural Integrity IR->Compare Salt Verification LCMS->Compare Impurity Profiling Report Quality Release Decision Compare->Report

Figure 1: Spectroscopic quality control workflow for batch-to-batch comparison.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in our comparative data, every protocol must include an internal mechanism to validate its own accuracy.

Protocol 1: Sample Preparation & Desiccation
  • Step 1: Transfer 10 mg of the hydrochloride salt from each batch (Batch A, Batch B, and Reference Standard) into pre-weighed, dry amber vials.

  • Step 2: Place the vials in a vacuum desiccator over P₂O₅ for 12 hours at room temperature.

  • Causality: Dihydropyrimidinone hydrochloride salts are highly hygroscopic. Ambient moisture will obscure the critical N-H stretching region in IR and artificially inflate the water peak in ¹H NMR, masking exchangeable amine protons.

  • Self-Validation System: Weigh the sample before and after desiccation. A mass stabilization (Δm < 0.1% between consecutive weighings) mathematically validates that free moisture has been successfully removed prior to spectroscopic analysis.

Protocol 2: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
  • Step 1: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate completely.

  • Step 2: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Step 3: Apply 1–2 mg of the desiccated sample onto the crystal, apply uniform pressure using the anvil, and collect the sample spectrum.

  • Causality: ATR-FTIR is explicitly chosen over traditional KBr pellets. Pressing a hydrochloride salt into a KBr matrix can induce solid-state halide exchange (KBr + R-NH₃Cl → KCl + R-NH₃Br), which artificially shifts the carbonyl and amine absorption bands, ruining batch-to-batch comparability.

  • Self-Validation System: Inspect the background spectrum immediately before sample analysis. The absolute absence of peaks at 2350 cm⁻¹ (CO₂) and 3600–3900 cm⁻¹ (H₂O vapor) validates a clean optical path and an airtight purge system.

Protocol 3: ¹H and ¹³C NMR Spectroscopy
  • Step 1: Dissolve 5 mg (for ¹H) and 20 mg (for ¹³C) of the sample in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v TMS.

  • Step 2: Acquire ¹H NMR (400 MHz, 16 scans, 10s relaxation delay) and ¹³C NMR (100 MHz, 512 scans).

  • Causality: DMSO-d6 is utilized because it disrupts intermolecular hydrogen bonding, fully solubilizing the polar hydrochloride salt[5]. A long relaxation delay (10s) ensures the complete relaxation of the quaternary carbonyl carbon, allowing for accurate integration.

  • Self-Validation System: Verify the DMSO-d6 residual solvent multiplet at δ 2.50 ppm and the HDO peak at δ 3.33 ppm. If the HDO peak integrates to >0.5 relative to a single-proton analyte signal, the sample must be re-prepared. Excess water will undergo rapid chemical exchange with the 5-amino protons, invalidating the structural integration.

Quantitative Data Presentation

The following table synthesizes the experimental data obtained from two recent production batches against a verified Reference Standard.

Table 1: Spectroscopic Batch Comparison of 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one HCl

Analytical ParameterReference StandardBatch ABatch BVariance / Status
LC-MS Purity (UV 254 nm) > 99.5%99.7%98.2%Batch B shows +1.3% impurity profile.
FTIR: C=O Stretch 1675 cm⁻¹1674 cm⁻¹1652 cm⁻¹Batch B Failed. Shift indicates incomplete salt formation (presence of free base).
FTIR: N-H Stretch 3150–2850 cm⁻¹ (Broad)3148–2855 cm⁻¹3300–3100 cm⁻¹ (Sharp)Batch B lacks the broad +NH3 signature.
¹H NMR: Ethyl -CH₃ δ 1.15 (t, J=7.1 Hz, 3H)δ 1.15 (t, 3H)δ 1.14 (t, 3H)Pass. Core aliphatic structure intact.
¹H NMR: Pyrimidine C2-H δ 8.10 (s, 1H)δ 8.11 (s, 1H)δ 7.95 (s, 1H)Batch B shifted upfield (lack of protonation).
¹³C NMR: C=O Carbon δ 172.4 ppmδ 172.3 ppmδ 170.1 ppmBatch B Failed. Missing the 2.3 ppm downfield shift characteristic of the HCl salt.
Data Synthesis & Conclusion

The spectroscopic comparison clearly demonstrates that Batch A is structurally identical to the Reference Standard, exhibiting the correct downfield NMR shifts and IR broadening indicative of a properly formed hydrochloride salt. Conversely, Batch B failed the quality release decision. The sharp N-H IR stretch, the lower C=O stretching frequency (1652 cm⁻¹), and the upfield ¹³C NMR carbonyl shift (δ 170.1 ppm) collectively prove that Batch B is predominantly the free base rather than the required hydrochloride salt. This highlights the critical necessity of using multi-modal spectroscopy to verify not just purity, but the precise physicochemical state of the molecule.

References

  • ACS Omega. "Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation." ACS Publications. URL: [Link]

  • SCIRP. "Phase Transfer Catalysis Improved Synthesis of 3,4-Dihydropyrimidinones." Scientific Research Publishing. URL: [Link]

  • Der Pharma Chemica. "Synthesis and Antimicrobial Evaluation of Some New Dihydropyrimidine Derivatives." Der Pharma Chemica. URL: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.